molecular formula C21H21Cl2NO5 B045974 Riviciclib hydrochloride CAS No. 920113-03-7

Riviciclib hydrochloride

カタログ番号 B045974
CAS番号: 920113-03-7
分子量: 438.3 g/mol
InChIキー: OOVTUOCTLAERQD-OJMBIDBESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Riviciclib hydrochloride, also known as P276-00, is a potent cyclin-dependent kinase (CDK) inhibitor . It inhibits CDK9-cyclinT1, CDK4-cyclin D1, and CDK1-cyclinB with IC50s of 20 nM, 63 nM, and 79 nM, respectively . It has shown antitumor activity on cisplatin-resistant cells .


Molecular Structure Analysis

The molecular formula of Riviciclib hydrochloride is C21H20ClNO5.HCl . Its molecular weight is 438.3 .


Physical And Chemical Properties Analysis

Riviciclib hydrochloride has a molecular weight of 438.3 and a molecular formula of C21H20ClNO5.HCl . It is stable if stored as directed and should be protected from light and heat .

科学的研究の応用

Application in Breast Cancer Treatment

  • Summary of Application: Riviciclib hydrochloride has been used in the treatment of HR-Positive, Advanced Breast Cancer . It is a selective CDK4/6 inhibitor and has been combined with letrozole for first-line treatment .
  • Methods of Application: The patients were randomly assigned to receive either ribociclib (600 mg per day on a 3-weeks-on, 1-week-off schedule) plus letrozole (2.5 mg per day) or placebo plus letrozole .
  • Results: The duration of progression-free survival was significantly longer in the ribociclib group than in the placebo group (hazard ratio, 0.56; 95% CI, 0.43 to 0.72; P=3.29×10−6 for superiority) . After 18 months, the progression-free survival rate was 63.0% (95% confidence interval [CI], 54.6 to 70.3) in the ribociclib group and 42.2% (95% CI, 34.8 to 49.5) in the placebo group .

Application in Head and Neck Squamous Cell Carcinoma

  • Summary of Application: Riviciclib hydrochloride has been used in the treatment of head and neck squamous cell carcinoma (HNSCC), which is one of the most aggressive malignancies with complex phenotypic, etiological, biological, and clinical heterogeneities .

Application in Melanoma

  • Summary of Application: Riviciclib hydrochloride has been used in the treatment of melanoma, one of the most aggressive forms of skin cancer .

Application in Pancreatic Cancer

  • Summary of Application: Riviciclib hydrochloride has been used in the treatment of pancreatic cancer, a deadly disease with a very small probability of long-term survival .

Application in Multiple Myeloma

  • Summary of Application: Riviciclib hydrochloride has been used in the treatment of multiple myeloma, a cancer of plasma cells .

Application in Mantle Cell Lymphoma

  • Summary of Application: Riviciclib hydrochloride has been used in the treatment of mantle cell lymphoma, a rare form of non-Hodgkin lymphoma .

Safety And Hazards

Riviciclib hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVTUOCTLAERQD-OJMBIDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riviciclib

CAS RN

920113-03-7
Record name P 276-00
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920113-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-276-00
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVICICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riviciclib hydrochloride
Reactant of Route 2
Riviciclib hydrochloride
Reactant of Route 3
Riviciclib hydrochloride
Reactant of Route 4
Riviciclib hydrochloride
Reactant of Route 5
Riviciclib hydrochloride
Reactant of Route 6
Riviciclib hydrochloride

Citations

For This Compound
6
Citations
R de Oliveira Pepino, F Coelho… - Current Medicinal …, 2021 - ingentaconnect.com
… Kenpaullone, SNS-032, AT7519, AG-024322, R547), specific inhibitors (such as Fascaplysin, Ryuvidine, Purvalanol A, NU2058, BML-259, SU 9516, Palbociclib, Riviciclib hydrochloride…
Number of citations: 7 www.ingentaconnect.com
BN Marak, J Dowarah, L Khiangte, VP Singh - European Journal of …, 2020 - Elsevier
Cancer is one of the major leading causes of death worldwide despite many breakthroughs in the development of novel anticancer drugs. The heterodimer CDK-Cyclin complex plays …
Number of citations: 34 www.sciencedirect.com
Y Xiao, J Dong - Cells, 2023 - mdpi.com
… inhibitors (ie, enitociclib, AZD4573, KB-0742, and GFH009), as well as more promiscuous CDK inhibitors (eg, dinaciclib, fadraciclib, roniciclib, voruciclib, and riviciclib hydrochloride). …
Number of citations: 8 www.mdpi.com
M Gong, H Zhang, D Wu, Z Zhang… - BMC …, 2021 - bmcgenomics.biomedcentral.com
Hericium erinaceus, a rare edible and medicine fungus, is widely used in the food and medical field. Polysaccharides from H. erinaceus are the main bioactive compound that exert high …
Number of citations: 8 bmcgenomics.biomedcentral.com
T Ettl, D Schulz, RJ Bauer - Cancers, 2022 - mdpi.com
Simple Summary This review provides an overview of the state of knowledge and general understanding of CDK inhibitors currently under development or clinically approved, with a …
Number of citations: 27 www.mdpi.com
M Gong, H Zhang, ZZ Di Wu, D Bao, J Zhang, Y Yang - assets.researchsquare.com
Background: Hericium erinaceus, a rare edible and medicine fungus, is widely used in the food and medical field. H. erinaceus polysaccharide is the main bioactive compound that …
Number of citations: 0 assets.researchsquare.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。